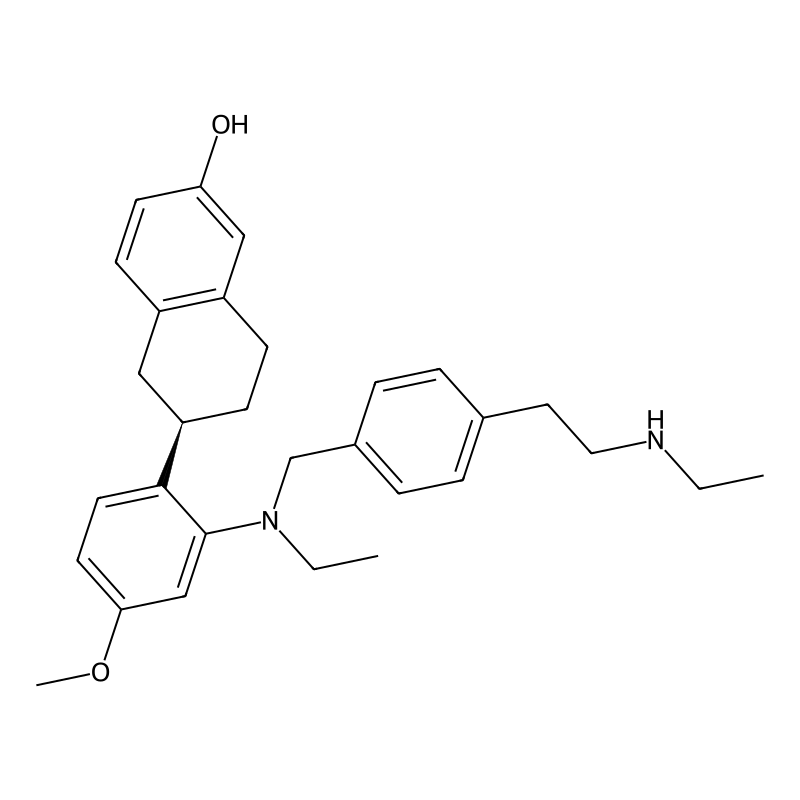

Elacestrant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Quantitative Efficacy Data of Elacestrant in MCF-7 Models

The table below summarizes the core quantitative findings from pivotal preclinical studies utilizing MCF-7 xenograft models.

| Model Type / Characteristic | Treatment Regimen | Key Efficacy Results | Citation |

|---|---|---|---|

| Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) | Elacestrant (10-120 mg/kg, PO, daily) | Dose-dependent tumor growth inhibition (TGI); Complete tumor stasis at higher doses (e.g., 30-120 mg/kg). | [1] [2] |

| Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) | This compound (20 mg/kg, SC) | Significant tumor growth inhibition. | [2] |

| Intracranial MCF-7 Xenograft (Brain Metastasis model) | This compound (120 mg/kg, PO, daily) | Prolonged survival; 41% (5/12) of mice survived to study end (day 54) vs. 0% in fulvestrant group. | [3] |

| MCF-7 Xenograft (Head-to-head vs. Standards) | This compound vs. Fulvestrant vs. Tamoxifen | Superior tumor growth inhibition compared to fulvestrant and tamoxifen. | [3] |

| MCF-7 Xenograft (Combination with Palbociclib) | This compound + Palbociclib | Greater tumor growth inhibition compared to either agent alone. | [1] |

| MCF-7 Xenograft (Combination with Everolimus) | This compound + Everolimus | Enhanced anti-tumor efficacy versus monotherapy. | [1] |

Detailed Experimental Protocols

For replication and critical evaluation, the methodologies from key studies are detailed below.

In Vivo Tumor Growth Inhibition Study

This foundational protocol assesses the single-agent efficacy of this compound in a standard subcutaneous MCF-7 model [1] [2].

- Cell Line & Host: Estrogen-sensitive MCF-7 human breast cancer cells.

- Xenograft Establishment: Cells are implanted subcutaneously into immunocompromised female mice (e.g., athymic nude mice). Estrogen pellets are often implanted to support the growth of ER-dependent tumors.

- Dosing Regimen: Once tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at doses ranging from 10 mg/kg to 120 mg/kg. Control groups receive vehicle.

- Endpoint Measurements:

- Tumor Volume: Measured regularly via calipers and calculated using the formula: (length × width²)/2.

- Tumor Growth Inhibition (TGI): Calculated as % TGI = [1 - (Tumor Volumetreatment/Tumor Volumecontrol)] × 100.

- Tumor Stasis: Defined as a tumor volume that does not significantly increase from the start of treatment.

In Vivo Combination Therapy Study

This protocol evaluates the synergistic potential of this compound with other targeted agents [1].

- Model: Similar to the single-agent study, using established MCF-7 xenografts.

- Treatment Groups: Mice are randomized into several groups: vehicle control, this compound monotherapy, partner drug monotherapy (e.g., palbociclib or everolimus), and the combination group.

- Dosing: Each drug is administered at its established sub-optimal or effective dose to detect enhanced efficacy in the combination arm. Dosing continues for the study duration (e.g., 4 weeks).

- Endpoint Analysis: Tumor volumes are tracked, and the results are statistically compared between the combination group and each monotherapy group to demonstrate additive or synergistic effects.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a multi-faceted mechanism in MCF-7 cells, which are diagrammed below.

This compound's mechanism: binding ER, inducing degradation, and inhibiting proliferative signaling.

The core mechanistic steps based on preclinical data are [1] [3] [2]:

- ER Antagonism and Degradation: this compound competitively binds to the ER, inducing a conformational change that disrupts receptor dimerization and promotes its ubiquitination and subsequent degradation by the proteasome.

- Inhibition of ER-Dependent Transcription: By degrading the ER and preventing its binding to DNA, this compound profoundly suppresses the transcription of estrogen-regulated genes critical for cell proliferation, such as Cyclin D1 (CCND1) and the Progesterone Receptor (PGR).

- Cell Cycle Arrest: The downregulation of key cell cycle regulators leads to a halt in the G1/S phase transition, thereby inhibiting tumor cell proliferation.

Key Preclinical Differentiators

Beyond standard models, this compound has shown promise in challenging, clinically relevant scenarios.

- Activity in ESR1 Mutant Models: this compound demonstrates significant anti-tumor activity in patient-derived xenograft (PDX) models harboring ESR1 mutations (Y537S, D538G), which are a common mechanism of resistance to aromatase inhibitors [1] [3].

- Efficacy in CDK4/6 Inhibitor-Resistant Models: In models with acquired or de novo resistance to CDK4/6 inhibitors (e.g., palbociclib), tumor cells remain dependent on ER signaling. This compound effectively inhibits this ER-dependent growth, providing a rationale for its use post-CDK4/6 inhibitor therapy [4] [3].

- Favorable Tissue-Selective Profile: Unlike tamoxifen, which has agonist effects in the endometrium, this compound demonstrated no agonist activity in an Ishikawa endometrial cell line assay, classifying it as a pure anti-estrogen in this context [3].

Conclusion

Preclinical data robustly supports this compound as a potent, orally bioavailable SERD with significant single-agent and combination activity in MCF-7 xenograft models. Its ability to degrade ER, inhibit downstream signaling, and show efficacy in models of resistance provided a strong rationale for its successful progression into clinical trials, culminating in its FDA approval for ER+, HER2-, ESR1-mutated advanced breast cancer.

References

- 1. This compound (RAD1901), a Selective Estrogen Receptor ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound demonstrates strong anti-estrogenic activity in ... [nature.com]

- 4. This compound (RAD1901) exhibits anti-tumor activity in multiple ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: ESR1 Mutation-Mediated Resistance to Endocrine Therapy in Breast Cancer

Executive Summary

ESR1 mutations represent a critical mechanism of acquired resistance in hormone receptor-positive (HR+) breast cancer, particularly following aromatase inhibitor (AI) therapy. These gain-of-function mutations cluster predominantly in the estrogen receptor's ligand-binding domain (LBD), leading to constitutive, estrogen-independent ER activation that drives disease progression and therapeutic resistance. While virtually absent in treatment-naïve primary breast cancers (<1%), ESR1 mutations emerge in 20-40% of metastatic HR+ breast cancers following AI treatment, with incidence correlating with prior treatment exposure [1] [2]. Recent advances in liquid biopsy technologies have enabled sensitive detection of these mutations in circulating tumor DNA (ctDNA), facilitating monitoring of clonal evolution during treatment. The development of next-generation selective estrogen receptor degraders (SERDs) and complete estrogen receptor antagonists has created promising therapeutic avenues for targeting ESR1-mutant cancers, with recent clinical trials demonstrating significant progression-free survival benefits when implementing mutation-guided treatment strategies [3] [4] [5]. This whitepaper provides a comprehensive technical overview of ESR1 mutation biology, detection methodologies, therapeutic implications, and emerging research directions for scientific and drug development professionals.

Introduction to ESR1 Mutations and Endocrine Resistance

Estrogen receptor α (ERα), encoded by the ESR1 gene, serves as the central driver in approximately 70% of breast cancers, making endocrine therapy that targets ER signaling the cornerstone of treatment for HR+ disease [6] [7]. Endocrine therapies include selective estrogen receptor modulators (SERMs, e.g., tamoxifen), aromatase inhibitors (AIs, e.g., letrozole, anastrozole, exemestane) that suppress estrogen production, and selective estrogen receptor degraders (SERDs, e.g., fulvestrant) that promote ER degradation [7]. Despite initial efficacy, both de novo and acquired resistance remain substantial clinical challenges, with approximately 25% of early-stage patients and nearly all metastatic patients eventually developing resistance [6].

Epidemiology and Mutation Distribution

Prevalence Across Clinical Settings

The prevalence of ESR1 mutations varies dramatically based on disease stage, prior treatments, and detection methodology. The table below summarizes the frequency of ESR1 mutations across different clinical contexts, highlighting their association with treatment exposure and disease progression.

Table 1: Prevalence of ESR1 Mutations in Breast Cancer Clinical Settings

| Clinical Setting | Prevalence of ESR1 Mutations | Key Determinants |

|---|---|---|

| Treatment-naïve primary breast cancer | 0.5-1% [7] [2] | Rare in absence of selective pressure |

| Early-stage disease after adjuvant AI | 4-5% [1] | Limited selective pressure |

| Metastatic disease after AI therapy | 20-40% [1] [4] | Duration and intensity of selective pressure |

| Visceral metastases | Higher prevalence reported [8] | Site-specific selective advantages |

| After neoadjuvant AI therapy | Not common mechanism [8] | Insufficient time for clonal expansion |

Common ESR1 Mutation Types

ESR1 mutations demonstrate a characteristic distribution pattern, with specific amino acid substitutions conferring distinct functional consequences:

- D538G: Most frequent mutation (approximately 40% of cases), associated with enhanced metastatic potential, particularly to the liver [1] [2]

- Y537S: Second most common (approximately 20-25% of cases), confers greater resistance to estrogen deprivation and ER-targeted therapies [1]

- Y537N, Y537C, L536H/R/P, E380Q: Less frequent but clinically relevant mutations [1]

- Polyclonal mutations: Present in 20-70% of ESR1-mutant cases, reflecting tumor heterogeneity and parallel evolution [1]

The temporal emergence of ESR1 mutations follows a predictable pattern, with incidence increasing with the number of prior endocrine therapies. In the metastatic setting, approximately 50% of ESR1 mutations are detected during the first ctDNA monitoring cycle, highlighting the importance of longitudinal surveillance [5].

Molecular Mechanisms of Resistance

Structural and Functional Consequences

ESR1 mutations located in the LBD (specifically in helices 3, 11, and 12) induce profound structural alterations that stabilize ERα in an active conformation, fundamentally changing its functional properties:

- Ligand-independent activation: Mutant ER exhibits constitutive transcriptional activity regardless of estrogen binding, rendering AIs ineffective [6] [7] [1]

- Altered co-regulator recruitment: Enhanced binding to transcriptional coactivators (e.g., FOXA1, GREB1) and reduced association with corepressors [1]

- Structural stabilization: Mutations in helix 12 (particularly Y537S) mimic the position of this helix when bound to agonists, stabilizing the active conformation [1]

- Reduced protein turnover: Increased protein stability and resistance to proteasomal degradation, leading to ER accumulation [1]

The diagram below illustrates the key signaling pathways and therapeutic intervention points in ESR1-mutant breast cancer:

ESR1 Mutation Signaling and Therapeutic Targeting: This diagram illustrates the constitutive activity of mutant ER and key resistance pathways, including RON/IGF-1R signaling and downstream effectors, with potential therapeutic intervention points.

Altered Transcriptional Programs and Metastatic Competence

Beyond constitutive activation, ESR1 mutations drive transcriptional reprogramming that enhances metastatic potential and promotes therapeutic resistance:

- Altered gene expression profiles: ESR1-mutant cells exhibit distinct transcriptional programs compared to wild-type cells, with upregulation of genes involved in cell motility, invasion, and metastasis [1]

- Enhanced metastatic capacity: Preclinical models demonstrate that ESR1 mutations (particularly D538G) promote metastasis to specific sites, especially the liver, through mechanisms that may involve Wnt signaling activation [1]

- Microenvironment interactions: Mutant ER alters tumor-stromal interactions, potentially creating a permissive niche for metastatic growth [7]

Cross-talk with Resistance Pathways

ESR1 mutations engage in extensive cross-talk with other signaling pathways, creating a complex resistance network:

- RON kinase hyperactivation: Proteomic kinome analyses reveal RON kinase hyperactivation in ESR1 Y537S mutant cells, promoting metastasis and therapeutic resistance [10]

- IGF-1R signaling: Upregulation of IGF-1R pathway contributes to endocrine resistance, with RON and IGF-1R demonstrating functional interaction in mutant ESR1 models [10]

- PI3K-Akt-mTOR pathway: Constitutive ER activity synergizes with PI3K signaling, creating a feed-forward loop that drives proliferation and survival [1]

- CDK4/6-RB-E2F axis: ESR1 mutations can promote cell cycle progression independent of conventional cyclin regulation [1]

Detection Methodologies and Experimental Protocols

Sample Types and Considerations

Detection of ESR1 mutations requires careful consideration of sample sources, each with distinct advantages and limitations:

- Tissue biopsies: Traditional approach but limited by invasiveness, tumor heterogeneity, and inability for serial monitoring [9]

- Liquid biopsies (ctDNA): Enables non-invasive serial monitoring, captures tumor heterogeneity, and facilitates early detection of emerging mutations [9] [2]

- Circulating tumor cells (CTCs): Provides intact cells for functional analyses but technically challenging [1]

Liquid biopsy has emerged as the preferred method for ESR1 mutation monitoring due to its non-invasive nature and ability to capture the clonal heterogeneity of metastatic disease, with ctDNA analysis now incorporated into clinical trial designs and emerging as a diagnostic standard for ESR1 mutation testing [2] [4].

Detection Technologies and Performance Characteristics

Table 2: Technical Approaches for ESR1 Mutation Detection

| Methodology | Sensitivity | Key Advantages | Limitations | Best Applications |

|---|---|---|---|---|

| Enhanced-ice-COLD-PCR + NGS/ddPCR | 0.01% VAF [9] | Extreme sensitivity, 100-fold enrichment | Complex optimization, specialized expertise | Minimal residual disease, early emergence detection |

| Droplet digital PCR (ddPCR) | 0.1% VAF [1] [2] | High sensitivity, absolute quantification, clinical implementation | Limited multiplexing, predefined targets | Clinical monitoring, validation |

| Next-generation sequencing (NGS) | 1-5% VAF (standard); 0.1% VAF (enhanced) [2] | Comprehensive, detects novel variants, multiplexing | Lower sensitivity without enrichment, bioinformatics complexity | Discovery, heterogeneous samples |

| Sanger sequencing | 10-20% VAF [9] | Low cost, simple interpretation | Poor sensitivity, qualitative | High tumor purity samples |

Detailed Experimental Protocol: Enhanced-ice-COLD-PCR for ESR1 Mutation Enrichment

For researchers requiring high-sensitivity ESR1 mutation detection, the Enhanced-ice-COLD-PCR (E-ice-COLD-PCR) protocol provides exceptional sensitivity down to 0.01% variant allele frequency (VAF) [9]:

- Primer Design: Design primers flanking ESR1 codons 536-538 (hotspot region)

- Blocking Oligonucleotide: Create a partially overlapping oligonucleotide blocker with:

- Locked nucleic acid (LNA)-modified nucleotides at putative mutant codons

- 3'-end phosphate group to block extension

- Optimal melting temperature differential: ~81.7°C for wild-type vs. ~77.2°C for mutant sequences

- PCR Conditions:

- Critical denaturing temperature (Tc): Precisely optimized for wild-type sequence denaturation

- Blocker concentration: 80 nM determined optimal for Y537S enrichment [9]

- Reaction composition: Standard PCR reagents with addition of LNA blocker

- Post-enrichment Analysis:

- ddPCR: Using mutation-specific fluorescent probes for absolute quantification

- NGS: For comprehensive mutation profiling and detection of polyclonal mutations

- Validation:

- Serial dilutions of mutant DNA in wild-type background (0.005%-10%)

- Negative controls: ESR1 wild-type cell lines (e.g., SW480 colorectal cancer cells)

- Reproducibility assessment: Duplicate or triplicate runs

This protocol achieves 100-fold enrichment of mutant alleles, enabling detection of mutations present at frequencies as low as 0.01% in the original sample [9]. The approach is particularly valuable for monitoring minimal residual disease and detecting emerging resistance mutations during therapy.

Clinical Validation and Implementation

For clinical implementation, ESR1 mutation testing requires careful validation:

- Analytical validation: Establish sensitivity, specificity, reproducibility, and limit of detection using reference materials

- Clinical validation: Demonstrate prognostic and predictive value in relevant patient populations

- Quality control: Implement controls for pre-analytical (sample collection, storage), analytical (assay performance), and post-analytical (interpretation) phases

- Reporting: Include VAF, specific mutations detected, and clinical interpretation based on evidence

The HS2-Mamma-LIQ assay exemplifies a validated clinical approach, demonstrating detection sensitivity to 0.1% VAF for ESR1 mutations in ctDNA while simultaneously assessing other relevant biomarkers (PIK3CA, AKT1, ERBB2, BRCA1/2, TP53) to capture co-mutation patterns [2].

Therapeutic Strategies and Clinical Trial Evidence

Current Treatment Approaches

Therapeutic strategies for ESR1-mutant breast cancer have evolved significantly, with several approaches demonstrating clinical utility:

- Next-generation SERDs: Camizestrant and elacestrant show superior efficacy against ESR1 mutations compared to older SERDs like fulvestrant [3] [4] [5]

- Combination therapies: SERDs combined with CDK4/6 inhibitors to overcome compensatory resistance mechanisms [1] [4]

- Dose optimization: Higher doses of fulvestrant may partially overcome mutant ER activity, though with limited efficacy [1]

- Pathway-targeted combinations: PI3K, mTOR, or RON inhibitors with endocrine therapy to target resistance networks [1] [10]

Landmark Clinical Trial: SERENA-6

The SERENA-6 phase III trial represents a paradigm shift in managing ESR1-mutant advanced breast cancer, demonstrating the benefit of early intervention upon mutation detection [3] [4] [5]:

- Study Design: Double-blind, randomized trial enrolling 3,256 patients with HR+/HER2- advanced breast cancer stable on first-line AI + CDK4/6 inhibitor for ≥6 months

- Intervention: ctDNA monitoring every 2-3 months with randomisation upon ESR1 mutation detection to:

- Switch to camizestrant (75mg daily) + continued CDK4/6 inhibitor + placebo

- Continue AI + CDK4/6 inhibitor + placebo

- Primary Endpoint: Investigator-assessed progression-free survival (PFS)

- Key Results:

- Median PFS: 16.0 months (camizestrant) vs. 9.2 months (control) (HR=0.44; P<0.0001)

- 24-month PFS rate: 29.7% (camizestrant) vs. 5.4% (control)

- Time to quality of life deterioration: 21.0 months (camizestrant) vs. 6.4 months (control) (HR=0.54)

- Safety: Discontinuation due to adverse events 1.3% (camizestrant) vs. 1.9% (control)

- Clinical Implications: ctDNA-guided early switching to camizestrant upon ESR1 mutation detection significantly improves outcomes before radiographic progression

Novel Therapeutic Approaches and Preclinical Evidence

Emerging therapeutic strategies target specific vulnerabilities of ESR1-mutant cancers:

- RON kinase inhibition: Preclinical studies demonstrate RON hyperactivation in ESR1 mutant models, with RON inhibitor BMS-777607/ASLAN002 showing efficacy in reducing metastasis of ESR1 Y537S mutant PDX models [10]

- PROTAC degradation technologies: Bifunctional molecules that simultaneously bind ER and E3 ubiquitin ligase to enhance degradation

- Complete estrogen receptor antagonists: Novel agents that induce distinct ER conformational changes to overcome mutation-mediated resistance

- Combination with CDK4/6 inhibitors: Palbociclib, ribociclib, or abemaciclib combined with SERDs to target cell cycle progression [4]

- Dual pathway inhibition: Co-targeting ER and complementary pathways (PI3K, mTOR, IGF-1R) to overcome resistance networks [1] [10]

The organoid growth assay provides a valuable preclinical model for evaluating therapeutic efficacy in ESR1-mutant tumors, allowing ex vivo assessment of treatment response in a physiologically relevant context [10].

Future Perspectives and Research Directions

Despite significant advances, several challenges and opportunities remain in understanding and targeting ESR1-mutant breast cancer:

- Mutation-specific therapies: Different ESR1 mutations exhibit distinct biochemical properties and clinical behaviors, suggesting mutation-specific therapeutic approaches may be needed [1]

- Combination therapy optimization: Determining optimal drug combinations and sequences to target ESR1 mutations while preventing or delaying resistance emergence

- Early intervention strategies: Expanding ctDNA-guided intervention paradigms to earlier disease stages and additional resistance mechanisms

- Novel therapeutic modalities: Developing irreversible ER antagonists, proteolysis-targeting chimeras (PROTACs), and other innovative approaches

- Understanding metastatic progression: Elucidating mechanisms by which specific ESR1 mutations promote metastasis to particular organs

- Resistance to next-generation SERDs: Characterizing resistance mechanisms to camizestrant and other novel SERDs to inform subsequent drug development

- Biomarker refinement: Integrating ESR1 mutation status with other genomic and clinical factors for improved patient stratification

The ongoing development of oral SERDs with improved bioavailability and efficacy against mutant ER represents one of the most promising therapeutic avenues, with several agents in advanced clinical development [3] [4]. Additionally, the SERENA-6 trial paradigm of ctDNA-guided early intervention establishes a precedent for molecularly-informed adaptive therapy that will likely expand to other genomic contexts and cancer types.

Conclusion

References

- 1. ESR1 mutation as an emerging clinical biomarker in ... [breast-cancer-research.biomedcentral.com]

- 2. Detection of ESR1 Mutations in Tissue and Liquid Biopsy with ... [pmc.ncbi.nlm.nih.gov]

- 3. First-Line Camizestrant for Emerging ESR1-Mutated ... [pubmed.ncbi.nlm.nih.gov]

- 4. Early ESR1 Mutation Detection and Therapy Switch in ... [ascopost.com]

- 5. Switching to Camizestrant After Detection of an ESR1 ... [asco.org]

- 6. —a ESR for acquired 1 ... mutations mechanism endocrine resistance [pubmed.ncbi.nlm.nih.gov]

- 7. ESR1 mutations as a mechanism for acquired endocrine ... [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ESR Are Not a Common 1 of... Mutations Mechanism [frontiersin.org]

- 9. High-sensitivity assay for monitoring ESR1 mutations in ... [nature.com]

- 10. RON signalling promotes therapeutic resistance in ESR1 ... [nature.com]

Elacestrant selective estrogen receptor degrader pharmacology

Mechanism of Action and Pharmacological Profile

Elacestrant (marketed as Orserdu) is an oral selective estrogen receptor degrader (SERD). It is approved for treating postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression on at least one line of endocrine therapy [1] [2].

- Molecular Target and Primary Action: this compound's primary target is Estrogen Receptor-alpha (ERα). It functions as a pure antagonist and downregulates the receptor [1] [3].

- Key Mechanistic Steps:

- Binding and Antagonism: this compound competitively binds to the ligand-binding domain of ERα, acting as a competitive antagonist to estradiol and effectively blocking estrogen-mediated signaling and gene transcription [1] [3].

- Receptor Degradation: The drug induces conformational changes in ER that promote proteasomal degradation of the receptor, reducing overall cellular ERα protein levels [1].

- Overcoming Resistance: this compound retains activity in breast cancer models resistant to other endocrine therapies, including fulvestrant and CDK4/6 inhibitors, and is effective against various activating ESR1 mutations [1] [3].

The following diagram illustrates this multi-step mechanism of action:

This compound competitively antagonizes and degrades ERα to block proliferation.

Pharmacokinetic and Pharmacodynamic Properties

The quantitative pharmacokinetic (PK) profile of this compound, derived from clinical studies and the approved prescribing information, is summarized in the table below [1] [4].

| Parameter | Value/Description | Notes |

|---|---|---|

| Bioavailability | ~10-11% | Low, but enhanced by food [1] [4]. |

| Dosage (Recommended) | 345 mg (base) once daily | Taken with food [1]. |

| T_max (Time to C_max) | 1 - 4 hours | [1] |

| Steady-State C_max | 119 ng/mL | At 345 mg dose [1]. |

| Protein Binding | >99% | Independent of concentration [1]. |

| Apparent Volume of Distribution (Vz/F) | 5800 L | Suggests extensive tissue distribution [1]. |

| Primary Metabolic Enzymes | CYP3A4 (major), CYP2A6, CYP2C9 (minor) | [1] [4] |

| Elimination Half-Life | 30 - 50 hours | Supports once-daily dosing [1]. |

| Route of Elimination | Feces: ~82% (34% unchanged) Urine: ~7.5% (<1% unchanged) | [1] | | Clearance (Apparent) | 186 L/h | [1] | | Food Effect (High-Fat Meal) | Cmax: ↑42% AUC: ↑22% | Administer with food [1]. |

Key pharmacodynamic considerations:

- Electrophysiology: At the recommended dose, this compound does not cause clinically relevant QTc interval prolongation (changes <20 msec) [1].

- Unique Distribution Property: Unlike many other endocrine therapies, this compound is capable of crossing the blood-brain barrier, indicating potential utility in treating brain metastases [1] [4].

Clinical Efficacy and Safety Profile

The FDA approval of this compound was primarily based on the phase 3 EMERALD trial [5] [6].

- Trial Design: EMERALD was an open-label trial where patients with ER+/HER2- metastatic breast cancer (previously treated with a CDK4/6 inhibitor and 1-2 lines of endocrine therapy) were randomized to receive either this compound or investigator's choice of standard endocrine monotherapy (fulvestrant or an aromatase inhibitor) [6].

- Primary Endpoint - Progression-Free Survival (PFS): The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with this compound, particularly in the subgroup of patients with ESR1-mutated tumors [5] [6].

- In the ESR1-mutated cohort, median PFS was 3.8 months with this compound versus 1.9 months with standard care (Hazard Ratio [HR] = 0.55), meaning a 45% reduction in the risk of progression or death [6].

- A post-hoc analysis showed that patients with ESR1 mutations and prior CDK4/6 inhibitor treatment duration of ≥12 months derived even greater benefit, with a median PFS of 8.6 months versus 1.9 months (HR = 0.41) [6].

The table below summarizes common adverse reactions from the EMERALD trial and post-marketing safety analyses [1] [7] [2].

| Adverse Reaction | Incidence (≥10%) | Grade 3/4 Incidence | Monitoring/Management |

|---|---|---|---|

| Musculoskeletal Pain | 41% | 1.7% (Serious) | Supportive care |

| Nausea | 35% | 1.3% (Serious) | Administer with food; antiemetics |

| Increased Cholesterol | 30% | 0.9% | Monitor lipid profile pre-treatment and periodically |

| Increased AST | 29% | Not specified | Monitor liver function tests |

| Increased Triglycerides | 27% | 2.2% | Monitor lipid profile pre-treatment and periodically |

| Fatigue | 26% | Not specified | Supportive care |

| Decreased Hemoglobin | 26% | Not specified | Monitor complete blood count |

| Vomiting | 19% | Not specified | Administer with food; antiemetics |

Important Safety Considerations [1] [2]:

- Drug Interactions: Avoid concomitant use with strong or moderate CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampin), as they can significantly alter this compound exposure [1] [4].

- Hepatic Impairment: Dose reduction is recommended in patients with moderate hepatic impairment. Avoid use in patients with severe hepatic impairment [1] [2].

- Embryo-Fetal Toxicity: Can cause fetal harm. Advise patients of reproductive potential to use effective contraception during treatment and for at least one week after the last dose [2].

Key Experimental Protocols and Models

The pharmacological profile of this compound was characterized through a series of standardized in vitro and in vivo experiments. The workflow for these key assays is outlined below:

Workflow of key experimental models used to characterize this compound activity.

In Vitro Methodologies

Cell Viability/Proliferation Assays [3]

- Cell Lines: ER+ breast cancer models (e.g., MCF-7, T47D) and their long-term estrogen-deprived (LTED) derivatives modeling endocrine resistance, some engineered with ESR1 mutations (e.g., Y537C, Y537S).

- Protocol: Cells are treated with a concentration range of this compound (e.g., 1 nM to 10,000 nM) in the presence or absence of estradiol (E2). Viability is measured after 5-7 days using assays like ATP-lite or CellTiter-Glo. IC50 values are calculated from dose-response curves.

Mechanism of Action Assays [3]

- ER Degradation (Western Blot): Cells are treated with this compound for 18-24 hours. Whole-cell lysates are probed with antibodies against ERα. GAPDH or actin serves as a loading control.

- Transcriptional Activity (qPCR): mRNA levels of estrogen-regulated genes (e.g., PGR, TFF1) are quantified via RT-qPCR after drug treatment to confirm suppression of ER signaling.

- ER Cistrome/Interactome (ChIP-Seq): Chromatin Immunoprecipitation followed by sequencing identifies genome-wide ER binding sites and protein interactions, demonstrating that this compound disrupts the ER transcriptional complex.

In Vivo Methodologies

Patient-Derived Xenograft (PDX) Models [3]

- Protocol: Tumor fragments from patients with ER+ breast cancer (including models with various ESR1 mutations) are implanted into immunocompromised mice. Once established, mice are randomized to treatment groups: vehicle control, this compound (dosed orally, e.g., 60-120 mg/kg), and active comparator (fulvestrant). Tumor volume is measured regularly to calculate tumor growth inhibition (TGI).

Assessment of Combination Therapy [3]

- Rationale: To evaluate synergy and overcome resistance.

- Protocol: In vitro and in vivo models (including palbociclib-resistant cells) are treated with this compound alone, a combination drug (e.g., CDK4/6 inhibitor, everolimus) alone, or the combination. Effects on cell viability or tumor growth are compared to determine combinatory effects.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound Mechanism of Action [orserduhcp.com]

- 3. This compound demonstrates strong anti-estrogenic activity in ... [nature.com]

- 4. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in hormone receptor-positive metastatic breast ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound in ER+, HER2− Metastatic Breast Cancer with ... [pmc.ncbi.nlm.nih.gov]

- 7. Post-marketing safety of this compound in breast cancer [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Scientific Rationale

Elacestrant is an oral selective estrogen receptor degrader (SERD) that targets the estrogen receptor alpha (ERα) [1] [2].

- Molecular Mechanism: It functions as a pure ER antagonist by binding to the ER, inhibiting ER-mediated signaling, and promoting degradation of the ER protein via the proteasomal pathway [3] [1] [2]. This mechanism is crucial in overcoming resistance driven by ESR1 mutations.

- Overcoming Resistance: Activating mutations in the ESR1 gene, which encodes the estrogen receptor, are a common mechanism of acquired resistance to aromatase inhibitors (AIs), occurring in 20%-40% of patients after AI exposure [3] [4]. This compound has demonstrated antitumor activity in preclinical models resistant to other endocrine therapies, including fulvestrant (another SERD) and CDK4/6 inhibitors, particularly in models harboring ESR1 mutations [3] [2].

The following diagram illustrates the core mechanism of action of this compound and its advantage in the context of ESR1 mutations.

This compound Mechanism: Binds and degrades ERα, blocking proliferation signaling in both wild-type and ESR1-mutant tumors.

Pivotal Trial EMERALD: Efficacy Data

The FDA approval was based on the EMERALD phase 3 trial (NCT03778931), a randomized, open-label, active-controlled study [5] [3] [6].

- Trial Design: The trial enrolled 478 postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy, including a CDK4/6 inhibitor. Patients were randomized to receive either this compound (345 mg once daily) or an investigator's choice of standard endocrine monotherapy (fulvestrant or an aromatase inhibitor) [5] [3].

- Primary Endpoint: Progression-free survival (PFS) assessed by blinded independent central review in both the intention-to-treat (ITT) population and the subgroup of patients with ESR1 mutations [5] [3].

The table below summarizes the key efficacy outcomes from the EMERALD trial:

| Population | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) for PFS | P-value |

|---|---|---|---|---|

| ESR1-mutated (n=228) | This compound (n=115) | 3.8 | 0.55 (95% CI: 0.39, 0.77) | 0.0005 [5] [3] |

| ESR1-mutated (n=228) | Standard of Care (n=113) | 1.9 | - | - |

| ITT (Overall, n=478) | This compound (n=239) | Not Reached in All | 0.70 (95% CI: 0.55, 0.88) | 0.0018 [3] |

| ITT (Overall, n=478) | Standard of Care (n=239) | Not Reached in All | - | - |

- Key Subgroup Analysis: A post-hoc analysis revealed that patients with ESR1 mutations who had received a prior CDK4/6 inhibitor for at least 12 months derived even greater benefit, showing a median PFS of 8.6 months with this compound versus 1.9 months with standard of care, representing a 59% reduction in the risk of progression or death (HR=0.41) [7] [6].

- Overall Survival (OS): At the time of the PFS analysis, no trend toward a potential detriment in OS was observed in the ESR1-mut subgroup (HR, 0.90) [3].

Dosage, Administration, and Safety

Dosing and Administration:

- The recommended dosage of this compound is 345 mg taken orally once daily with food until disease progression or unacceptable toxicity [5] [1] [8]. Administration with food is critical to reduce gastrointestinal adverse reactions [1] [2].

- For patients with moderate hepatic impairment (Child-Pugh B), the dose should be reduced to 258 mg once daily [1] [8]. Its use is not recommended in patients with severe hepatic impairment (Child-Pugh C) [8] [6].

Common Adverse Reactions: The most common adverse reactions (≥10%) and laboratory abnormalities observed with this compound are listed below [5] [8] [6]:

- Musculoskeletal: Musculoskeletal pain (41%)

- Gastrointestinal: Nausea (35%), vomiting (19%), diarrhea (13%), constipation (12%), dyspepsia (10%), abdominal pain (11%)

- Laboratory Abnormalities: Increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), decreased hemoglobin (26%), increased ALT (17%), increased creatinine (16%), decreased sodium (16%)

- General Disorders: Fatigue (26%)

- Other: Headache (12%), hot flush (11%)

Important Drug Interactions:

- This compound is primarily metabolized by CYP3A4 [1] [2].

- Avoid concomitant use with strong or moderate CYP3A4 inhibitors and inducers, as they can significantly alter this compound exposure [7] [8] [6].

Ongoing Clinical Development

The clinical development of this compound continues to expand into new combinations and settings:

- Combination Therapies in mBC: Trials such as ELEVATE (NCT05563220) and ELECTRA (NCT05386108) are evaluating this compound combined with other targeted agents like CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib), alpelisib (PI3K inhibitor), and everolimus (mTOR inhibitor) [7] [9] [6].

- Early-Stage Breast Cancer: The EORTC 2129-BCG TREAT ctDNA phase III trial will investigate this compound as an adjuvant therapy for patients with early-stage ER+/HER2- breast cancer and molecular relapse detected by circulating tumor DNA (ctDNA) [9].

References

- 1. This compound: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound for Estrogen Receptor–Positive, Human Epidermal ... [pmc.ncbi.nlm.nih.gov]

- 4. Post-marketing safety of this compound in breast cancer [bmcpharmacoltoxicol.biomedcentral.com]

- 5. FDA approves this compound for ER-positive [fda.gov]

- 6. Advanced or Metastatic Breast Cancer [menarini.com]

- 7. Metastatic Breast Cancer (mBC) with ESR1 Mutations at ... [menarini.com]

- 8. Oncology Drug Reference Sheet: this compound [ons.org]

- 9. New Clinical Trial In Early-Stage Breast Cancer [eortc.org]

Comprehensive Technical Guide: Elacestrant for ER+/HER2- Advanced Breast Cancer in Postmenopausal Women

Clinical Context and Unmet Need

Estrogen receptor-positive, HER2-negative breast cancer represents the most common molecular subtype of breast cancer, accounting for approximately 60-70% of all cases. The standard first-line treatment for metastatic disease involves endocrine therapy (ET) combined with cyclin-dependent kinase 4/6 inhibitors (CDK4/6i), which has significantly improved outcomes. However, acquired resistance inevitably develops, leading to disease progression. A key mechanism of resistance involves ESR1 mutations, which occur in 30-40% of patients after aromatase inhibitor exposure and are associated with more aggressive disease and poorer outcomes. These mutations primarily occur in the ligand-binding domain of the estrogen receptor and render tumors less responsive to conventional endocrine therapies, creating a significant unmet need for effective treatment options in this patient population.

Until recently, treatment options after progression on CDK4/6 inhibitors have been limited. Fulvestrant, an intramuscular selective estrogen receptor degrader (SERD), has been a mainstay of treatment but is hampered by poor oral bioavailability and the need for intramuscular administration. Elacestrant (Orserdu) represents the first oral SERD approved specifically for patients with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer following progression on at least one line of endocrine therapy, offering a convenient oral administration option with demonstrated efficacy in this challenging treatment setting.

Mechanism of Action

Molecular Structure and Properties

This compound is a non-steroidal small molecule with a molecular weight of 458.6 g/mol (base) or 531.6 g/mol for the dihydrochloride salt formulation. It is characterized by high lipophilicity (cLogP: 6.8; LogD: 3.6) and basic properties (pKa: 9.8), which contribute to its pharmacological profile and distribution characteristics [1]. The compound is formulated as a dihydrochloride salt to enhance solubility and bioavailability, with the clinical dose of 345 mg equivalent to 400 mg of the salt form.

Receptor Interaction and Downstream Effects

This compound functions as a selective estrogen receptor degrader (SERD) through multiple complementary mechanisms. It competitively binds to the estrogen receptor alpha (ERα) ligand-binding domain, antagonizing estrogen-dependent transcriptional activity. Unlike selective estrogen receptor modulators (SERMs) which exhibit tissue-specific agonist activity, this compound demonstrates pure antagonistic activity across tissues, as evidenced by lack of agonist activity in endometrial models [2].

The compound induces conformational changes in ERα that impair receptor dimerization, DNA binding to estrogen response elements (EREs), and interaction with coregulator proteins. Additionally, this compound enhances proteasomal degradation of ERα, reducing cellular receptor levels and disrupting downstream signaling pathways that drive tumor proliferation and survival [3] [4]. Preclinical studies have demonstrated that this compound maintains activity in models resistant to fulvestrant and CDK4/6 inhibitors, suggesting potential efficacy in multiple resistance settings [2].

Figure 1: this compound Mechanism of Action - this compound competitively binds estrogen receptor alpha, inducing conformational changes and receptor degradation via the ubiquitin-proteasome pathway, ultimately inhibiting estrogen-mediated transcription and producing antitumor effects.

Pharmacology and Pharmacokinetics

Absorption and Distribution

This compound exhibits dose-dependent pharmacokinetics with more than proportional increases in exposure between 43 mg and 862 mg doses (0.125 to 2.5 times the recommended dosage) [4]. The drug has approximately 11% oral bioavailability, which is significantly improved compared to fulvestrant which has negligible oral availability [1]. Administration with food enhances absorption, with a high-fat meal increasing Cmax by 42% and AUC by 22%, leading to the recommendation to administer with food [4].

The drug demonstrates a large volume of distribution (Vz: 5800 L), indicating extensive tissue penetration [4]. This compound is highly plasma protein bound (>99%) and shows promising distribution characteristics, including the ability to cross the blood-brain barrier, with preclinical models demonstrating brain-to-plasma ratios of approximately 62% [1] [4]. This property is particularly relevant for managing metastatic disease, where central nervous system involvement can occur.

Metabolism and Elimination

This compound undergoes hepatic metabolism primarily via CYP3A4, with minor contributions from CYP2A6 and CYP2C9 [4]. This metabolic profile creates important drug-drug interactions, necessitating avoidance of concomitant use with strong or moderate CYP3A4 inhibitors or inducers [3]. The elimination half-life ranges from 30-50 hours, supporting once-daily dosing and reaching steady-state concentrations by approximately day 6 [4].

The primary route of elimination is fecal excretion, with 82% of a radiolabeled dose recovered in feces (34% as unchanged drug) and 7.5% in urine (<1% unchanged) [4]. This clearance pathway informs dosing recommendations in hepatic impairment, with dose reduction required in moderate hepatic impairment (Child-Pugh B) and avoidance in severe impairment (Child-Pugh C), while no adjustment is needed for renal dysfunction [1].

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Comments |

|---|---|---|

| Bioavailability | 11% (90% CI: 8-14%) | Improved with high-fat meal [1] |

| Tmax | 1-4 hours | Extended with food administration [4] |

| Steady-state Cmax | 119 ng/mL | At 345 mg dose [4] |

| Steady-state AUC0-24h | 2440 ng·h/mL | At 345 mg dose [4] |

| Protein Binding | >99% | Concentration-independent [4] |

| Volume of Distribution | 5800 L | Extensive tissue distribution [4] |

| Primary Metabolizing Enzymes | CYP3A4 | Minor contributions from CYP2A6, CYP2C9 [4] |

| Elimination Half-life | 30-50 hours | Supports once-daily dosing [4] |

| Fecal Excretion | 82% (34% unchanged) | Primary route of elimination [4] |

| Renal Excretion | 7.5% (<1% unchanged) | No dose adjustment for renal impairment [4] |

Clinical Efficacy Evidence

Pivotal EMERALD Trial

The phase 3 EMERALD trial (NCT03778931) established the efficacy of this compound in ER+/HER2- advanced breast cancer. This international, open-label study randomized 478 patients with ER+/HER2- metastatic breast cancer who had progressed on prior endocrine therapy plus CDK4/6 inhibitors to either this compound (345 mg daily) or investigator's choice of standard endocrine therapy (fulvestrant, letrozole, anastrozole, or exemestane) [5]. The trial included patients who had received 1-2 prior lines of endocrine therapy and mandatory prior CDK4/6 inhibitor treatment, with up to one prior line of chemotherapy permitted.

The dual primary endpoints were progression-free survival in all patients and in the subgroup with ESR1 mutations. In the ESR1-mutant population, which represented 48% of patients, this compound demonstrated a statistically significant improvement in median PFS compared to standard endocrine therapy (3.8 months vs. 1.9 months; HR: 0.55; 95% CI: 0.39-0.77) [1] [5]. This represents a 45% reduction in the risk of progression or death. In the overall population, median PFS was 2.8 months with this compound versus 1.9 months with standard therapy (HR: 0.70; 95% CI: 0.55-0.88) [1].

Subgroup Analyses and Predictive Factors

Post-hoc analyses of the EMERALD trial revealed that the duration of prior CDK4/6 inhibitor therapy in the metastatic setting serves as an important predictive factor for this compound efficacy. Patients with ESR1 mutations and ≥12 months of prior CDK4/6 inhibitor exposure derived substantial benefit, with median PFS of 8.6 months versus 1.9 months with standard therapy (HR: 0.41; 95% CI: 0.26-0.63) [5]. This suggests that tumors remaining sensitive to endocrine therapy for longer periods before developing resistance may be particularly responsive to this compound.

Additional subgroup analyses demonstrated consistent PFS benefit across various clinical scenarios, including presence of bone metastases (9.1 vs. 1.9 months), liver and/or lung metastases (7.3 vs. 1.9 months), and regardless of the number of metastatic sites [5]. Importantly, efficacy was maintained across different ESR1 mutation variants, including Y537S and D538G mutations, and in tumors with coexisting PIK3CA or TP53 mutations [5] [6].

Table 2: Clinical Efficacy of this compound in ESR1-Mutant Metastatic Breast Cancer

| Population | Median PFS with this compound | Median PFS with SOC | Hazard Ratio (95% CI) |

|---|---|---|---|

| All ESR1-mutant | 3.8 months | 1.9 months | 0.55 (0.39-0.77) [5] |

| Prior CDK4/6i ≥12 months | 8.6 months | 1.9 months | 0.41 (0.26-0.63) [5] |

| Bone metastases only | 9.1 months | 1.9 months | - [5] |

| Liver and/or lung metastases | 7.3 months | 1.9 months | - [5] |

| <3 metastatic sites | 9.0 months | 1.9 months | - [5] |

| ≥3 metastatic sites | 10.8 months | 1.8 months | - [5] |

| With PIK3CA mutation | 5.5 months | 1.9 months | - [5] |

| With TP53 mutation | 8.6 months | 1.9 months | - [5] |

| Real-world TTNT | 6.4 months | - | - [6] |

| Real-world (1L/2L) | 8.8 months | - | - [6] |

Safety Profile

Adverse Event Spectrum

This compound demonstrates a manageable safety profile with characteristic adverse events that are generally manageable with supportive care and dose modifications when necessary. The most common adverse reactions (occurring in ≥10% of patients) include musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), decreased hemoglobin (26%), vomiting (19%), increased ALT (17%), decreased sodium (16%), increased creatinine (16%), decreased appetite (15%), diarrhea (13%), headache (12%), constipation (12%), abdominal pain (11%), hot flush (11%), and dyspepsia (10%) [3].

Serious adverse reactions occurred in 12% of patients receiving this compound in clinical trials, with musculoskeletal pain (1.7%) and nausea (1.3%) being the most common serious events. Fatal adverse reactions occurred in 1.7% of patients, including cases of cardiac arrest, septic shock, diverticulitis, and unknown cause [3]. Post-marketing safety data from the FAERS database has identified additional safety signals, including disease progression, drug ineffectiveness, arthralgia, asthenia, increased tumor marker levels, and bone pain as frequently reported events not initially highlighted on the drug label [7].

Laboratory Abnormalities and Monitoring

This compound treatment is associated with characteristic laboratory abnormalities that require monitoring. Dyslipidemia, including hypercholesterolemia (30%) and hypertriglyceridemia (27%), occurs frequently, though grade 3/4 events are uncommon (0.9% and 2.2%, respectively) [3]. Regular monitoring of lipid profiles is recommended before initiation and periodically during treatment.

Other notable laboratory abnormalities include increased liver enzymes (AST 29%, ALT 17%), decreased hemoglobin (26%), decreased sodium (16%), and increased creatinine (16%) [3]. These abnormalities are typically mild to moderate in severity and rarely lead to treatment discontinuation. The median time to onset of gastrointestinal adverse events is approximately 17 days, while neoplasm-related events have a median time to onset of 60.5 days [7].

Resistance Mechanisms and Novel Combinations

Understanding Resistance

Despite the efficacy of this compound in ESR1-mutant breast cancer, acquired resistance eventually develops through multiple mechanisms. Preclinical models have identified that resistance to this compound may involve upregulation of receptor tyrosine kinases (both Type-I and Type-II) and alternative growth signaling pathways that bypass ER dependency [2]. Additionally, tumors with high ESR1 mutation polyclonality (≥4 alterations) demonstrate shorter time to next treatment (5.2 months vs. 6.4 months overall), suggesting that tumor heterogeneity contributes to treatment resistance [6].

The coexistence of ESR1 mutations with other genomic alterations, particularly in the PI3K/AKT/mTOR pathway, presents another challenge. Patients with dual ESR1 and PI3K-pathway mutations (PIK3CA, AKT1, PTEN) had a median time to next treatment of 5.2 months in real-world analyses, suggesting reduced duration of benefit in this molecular subgroup [6]. Understanding these resistance mechanisms has guided the development of rational combination strategies to overcome or delay resistance.

Combination Therapy Approaches

Ongoing clinical trials are evaluating this compound in combination with multiple targeted therapies to address different resistance pathways. The ELEVATE study (NCT05563220) is a phase 1b/2 umbrella trial evaluating this compound combined with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (everolimus, alpelisib, capivasertib) [8]. Preliminary data presented at ASCO 2025 demonstrates favorable safety profiles and preliminary efficacy for these combinations, with recommended phase 2 doses established for this compound plus ribociclib (400 mg) and this compound plus everolimus (7.5 mg) [8].

The ADELA trial (NCT06382948) is a phase 3 randomized, double-blind study evaluating this compound plus everolimus versus this compound plus placebo in patients with ESR1-mutated tumors progressing on endocrine therapy plus CDK4/6 inhibitors [8]. This study aims to determine whether dual pathway targeting can enhance and extend treatment efficacy in the resistant setting. Additional studies are exploring this compound in CDK4/6 inhibitor-naïve populations (ELCIN trial) and in early breast cancer with high recurrence risk (ELEGANT trial), potentially expanding its clinical utility across the breast cancer continuum [8].

Future Directions and Conclusion

This compound represents a significant advancement in the treatment of ER+/HER2-, ESR1-mutant advanced breast cancer, establishing a new standard of care in the post-CDK4/6 inhibitor setting. The drug's oral bioavailability, demonstrated efficacy in ESR1-mutant disease, and manageable safety profile position it as an important therapeutic option. Ongoing research focuses on expanding its applications through rational combination strategies and evaluation in earlier treatment settings.

References

- 1. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound demonstrates strong anti-estrogenic activity in ... [nature.com]

- 3. This compound Mechanism of Action [orserduhcp.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound in ER+, HER2− Metastatic Breast Cancer with ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and genomic factors associated with this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Post-marketing safety of this compound in breast cancer [pmc.ncbi.nlm.nih.gov]

- 8. Metastatic Breast Cancer (mBC) at the ASCO 2025 Annual ... [menarini.com]

Elacestrant estrogen receptor alpha degradation potency

Elacestrant Potency & Pharmacokinetic Profile

| Parameter | Value / Measurement | Context / Notes |

|---|---|---|

| ERα Binding (IC₅₀) | ~3 nM (1.4 ng/mL) [1] | Cell-free assay [1] |

| 4.2 nM (2 ng/mL) [1] | MCF-7 cells (48 hr) [1] | |

| 0.6 nM (0.3 ng/mL) [1] | ERα expression in MCF-7 cells (48 hr) [1] | |

| ERβ Binding (IC₅₀) | ~300 nM [1] | Demonstrates selectivity for ERα over ERβ [1] |

| In Vivo Tumor Concentration | 11.1 μg/mL [1] | In subcutaneous MCF-7 tumor (60 mg/kg PO dose in mice) [1] |

| Clinical Trough Level (Cmin) | ~60 ng/mL [1] | Achieved at the 400 mg (salt) clinical dose [1] |

| Oral Bioavailability | 11% (90% CI: 8-14%) [1] | Administered with food [1] |

Mechanism of ERα Degradation

This compound is an oral selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor, which inhibits tumor growth by antagonizing and degrading the ER pathway [2] [3].

The diagram below illustrates the core mechanism of this compound-induced ERα degradation.

This compound induces ERα degradation via the ubiquitin-proteasome pathway.

Key Supporting Experimental Evidence

The following experimental data underpin the understanding of this compound's degradation potency and anti-tumor efficacy.

- Antiproliferative Activity: In cell viability assays using ER+ breast cancer cell lines (e.g., MCF-7), this compound demonstrated a concentration-dependent decrease in cell proliferation, with IC₅₀ values within the clinically achievable range (100-300 nM) [4].

- ERα Downregulation & Target Inhibition: Treatment with this compound in breast cancer cells led to a decrease in the expression of classical ER-regulated genes, such as the Progesterone Receptor (PGR) and Cyclin D1, confirming effective blockade of the ER signaling pathway [4].

- Activity in Resistant Models: this compound has shown potent anti-estrogenic activity in patient-derived xenograft (PDX) models of ER+ breast cancer that had acquired resistance to other endocrine therapies, including fulvestrant-resistant models. It was also effective in models harboring ESR1 mutations (e.g., Y537S, Y537C) [4].

- Clinical Receptor Engagement: A Phase 1b clinical trial used 16α-18F-fluoro-17β-estradiol positron emission tomography (FES-PET/CT) to visually confirm this compound's engagement with the ER in tumor lesions. The results showed a median reduction of 89.1% in FES uptake after 14 days of treatment, demonstrating potent ER binding and occupancy in patients [3].

Key Insights for Research & Development

- Differentiated SERD Profile: While both this compound and Fulvestrant act as pure anti-estrogens and degrade ER, their effects on ER protein levels in vitro can differ. One study noted that, unlike Fulvestrant, this compound did not reduce ER levels in MCF-7 cells after 18 hours of treatment, yet it still effectively suppressed downstream gene expression and cell proliferation [4]. This suggests that the correlation between immediate receptor degradation and antitumor efficacy may be complex.

- Brain Penetration: Preclinical data indicates that this compound can cross the blood-brain barrier. In a mouse model, the brain-to-plasma concentration ratio was approximately 62% [1]. This property is highly relevant for treating breast cancer brain metastases, a significant clinical challenge.

References

- 1. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Mechanism of Action [orserduhcp.com]

- 3. Evaluating this compound in the Management of ER-Positive, ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound demonstrates strong anti-estrogenic activity in ... [nature.com]

Elacestrant combination therapy CDK4/6 inhibitors

ELEVATE Trial Design & Patient Population

The ELEVATE trial (NCT05563220) is a phase 1b/2, open-label, umbrella study investigating elacestrant combined with CDK4/6 inhibitors and pathway-targeted agents in patients with ER+/HER2- locally advanced or metastatic breast cancer [1]. The study includes patients who have received 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor [2] [3].

- Phase 1b Primary Objective: Determine recommended Phase 2 doses (RP2Ds) for this compound combinations [3]

- Phase 2 Primary Endpoint: Progression-free survival (PFS) for each combination [4]

- Key Eligibility: Adults with measurable disease, ECOG 0-1, adequate organ function [3]

Clinical Efficacy Data

The ELEVATE trial demonstrates promising preliminary efficacy for this compound combinations in patients with pretreated ER+/HER2- metastatic breast cancer.

Table: Efficacy Outcomes from ELEVATE Trial (Phase 1b)

| Combination Therapy | Median PFS (months) | Overall Response Rate (%) | Clinical Benefit Rate (%) |

|---|---|---|---|

| This compound + Ribociclib (RP2D: 345 mg + 400 mg) [2] | 7.8 [2] | 10 [3] | 81 [3] |

| This compound + Everolimus (RP2D: 345 mg + 7.5 mg) [2] | 8.3 [2] | 25 [3] | 69 [3] |

| This compound + Abemaciclib [4] | 8.7 [4] | 26 [4] | 70 [4] |

Subgroup analyses from the EMERALD phase 3 trial show particularly impressive outcomes in patients with ESR1 mutations who received prior CDK4/6 inhibitor therapy for ≥12 months, with median PFS of 8.6 months for this compound versus 1.9 months for standard endocrine therapy (HR: 0.41) [5]. This benefit was consistent across subgroups including those with bone metastases, liver/lung metastases, and varying numbers of metastatic sites [5].

Mechanism of Action & Resistance Pathways

This compound is an oral selective estrogen receptor degrader (SERD) that functions as a mixed ER agonist/antagonist [6]. At high doses, it acts as a direct ER antagonist and promotes ER degradation through the proteasomal pathway [6] [7].

Combination therapies address multiple resistance mechanisms simultaneously [2]:

- This compound + CDK4/6 inhibitors: Target ESR1 mutations while restoring cell cycle control

- This compound + everolimus: Concurrently blocks ER signaling and mTOR pathway

- This compound + capivasertib/alpelisib: Dual targeting of ER and PI3K/AKT pathways

Experimental Protocols

Protocol 1: In Vitro Combination Sensitivity Testing

Purpose: Evaluate synergistic effects of this compound with targeted agents in ER+ breast cancer cell lines [8]

Materials:

- ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1)

- This compound (prepared in DMSO)

- CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib)

- PI3K/AKT/mTOR pathway inhibitors (alpelisib, capivasertib, everolimus)

Methodology:

- Culture cells in appropriate media with 10% FBS

- Plate cells in 96-well plates at 3,000 cells/well

- Treat with serial dilutions of single agents and combinations using matrix design

- Incubate for 120 hours

- Assess viability using CellTiter-Glo luminescent assay

- Analyze data using SynergyFinder software to calculate synergy scores

Dosing Strategy:

- This compound: 0.1 nM - 10 μM (8 concentrations)

- Combination agents: 0.1 nM - 10 μM (8 concentrations)

- Include DMSO controls (≤0.1%)

Protocol 2: In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity of this compound combinations in patient-derived xenograft (PDX) models [8]

Materials:

- ESR1-mutated ER+ HER2- breast cancer PDX models

- Athymic nude mice (female, 6-8 weeks old)

- Formulated drug solutions for oral administration

Methodology:

- Implant tumor fragments (~30 mm³) subcutaneously into mouse flanks

- Randomize mice into treatment groups when tumors reach 150-200 mm³ (n=8/group)

- Administer treatments daily for 21-28 days:

- Vehicle control

- This compound monotherapy (345 mg/kg, equivalent to human RP2D)

- Combination agent monotherapy

- This compound + combination agent

- Monitor tumor volume twice weekly by caliper measurements

- Assess body weight as toxicity indicator

- Collect tumors for biomarker analysis at study endpoint

Endpoint Analysis:

- Tumor growth inhibition (TGI%) = (1 - [ΔTreated/ΔControl]) × 100

- Immunohistochemistry for ER, Ki67, cleaved caspase-3

- RNA sequencing for pathway analysis

Safety and Tolerability Profiles

Combination therapies demonstrated manageable safety profiles consistent with known toxicities of individual agents.

Table: Safety Profiles of this compound Combinations (Phase 1b)

| Combination Therapy | Most Common Any-Grade TEAEs | Grade 3/4 TEAEs |

|---|---|---|

| This compound + Ribociclib (n=8 at RP2D) [3] | Neutropenia (38%), nausea (25%), fatigue (25%), URTI (25%) [3] | Neutropenia (25%), decreased WBC (13%) [3] |

| This compound + Everolimus (n=7 at RP2D) [3] | Fatigue (57%), diarrhea (43%), nausea (43%), vomiting (43%), dysgeusia (43%), decreased appetite (43%) [3] | Stomatitis (14%), neutropenia (14%) [3] |

| This compound + Abemaciclib (n=30 at RP2D) [4] | Diarrhea (80%), nausea (63%), fatigue (43%), vomiting (43%) [4] | Diarrhea (7%), nausea (7%), fatigue (7%), anemia (7%) [4] |

The most common this compound-related adverse events across studies included nausea (35%), musculoskeletal pain (41%), increased cholesterol (30%), and increased triglycerides (27%) [1]. These were primarily grade 1-2 and manageable with supportive care [2].

Pharmacokinetic Considerations

This compound demonstrates predictable pharmacokinetic properties that support combination therapy [6] [7]:

- Bioavailability: ~11% (increases with food)

- Tmax: 1-4 hours

- Half-life: 30-50 hours (supports once-daily dosing)

- Metabolism: Primarily hepatic via CYP3A4

- Excretion: Feces (82%, 34% unchanged), urine (7.5%, <1% unchanged)

Food Effect: Administration with a high-fat meal increases Cmax by 42% and AUC by 22% [6]. All clinical trials administer this compound with food to improve bioavailability and reduce gastrointestinal toxicity [6].

Application Notes for Drug Development

Patient Selection Strategies:

- Prioritize patients with ESR1 mutations for this compound-based combinations

- Consider duration of prior CDK4/6 inhibitor therapy as predictive factor

- Evaluate PIK3CA/AKT1/PTEN alterations for pathway-specific combinations

Combination Rationale:

Biomarker Development:

Conclusion and Future Directions

This compound demonstrates significant potential as an endocrine therapy backbone for combination regimens in ER+/HER2- advanced breast cancer. The ELEVATE trial provides compelling evidence that this compound can be safely and effectively combined with multiple targeted agents to address heterogeneous resistance mechanisms.

Ongoing clinical trials continue to explore this compound's potential:

- ELEGANT: Phase 3 trial in high-risk early breast cancer (NCT not provided)

- ADELA: Phase 3 trial of this compound + everolimus vs this compound + placebo in ESR1-mutated advanced breast cancer (NCT06382948) [1]

- ELCIN: Phase 2 trial in CDK4/6 inhibitor-naïve patients (NCT05596409) [1]

These studies will further define this compound's role across the breast cancer treatment spectrum and potentially establish new standards of care for patients with endocrine-resistant disease.

References

- 1. Menarini Group Presents Updated Data Underscoring the... [menarini.com]

- 2. Exploring this compound for ER+/HER2- mBC Combinations [reachmd.com]

- 3. Displays Potential as this compound Backbone in ER+... Combination [onclive.com]

- 4. This compound Shows Tolerability in Combination With CDK4/ ... [onclive.com]

- 5. This compound in ER+, HER2- Metastatic Breast Cancer with ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Resistance Mechanisms to Combined CDK4/6 Inhibitors ... [pmc.ncbi.nlm.nih.gov]

Elacestrant dosing 345 mg with food administration

Recommended Dosing & Administration

The standard dosing regimen and key administration details are summarized below [1] [2]:

| Parameter | Specification |

|---|---|

| Indicated Population | Postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer after progression on ≥1 line of endocrine therapy [2]. |

| Recommended Dosage | 345 mg taken orally once daily [1]. |

| Treatment Duration | Until disease progression or unacceptable toxicity [1]. |

| Administration | Taken with food at approximately the same time each day [1]. |

| Tablet Handling | Swallow tablet(s) whole. Do not chew, crush, or split. Do not use if broken, cracked, or damaged [1]. |

Key Administration Instructions:

- Take with Food: Administration with food is critical to reduce the incidence and severity of nausea and vomiting [1] [2].

- Missed Dose or Vomiting: If a dose is missed by more than 6 hours, or if vomiting occurs after ingestion, the patient should skip the dose and resume the normal schedule the following day [1].

Dose Modification Guidelines

Dose interruptions and reductions are required to manage adverse reactions. The following tables outline the dose reduction levels and modification guidelines [1] [2].

Table 1: Dose Reduction Levels [1]

| Dose Reduction | Dosage | Tablet Configuration |

|---|---|---|

| Recommended Starting Dose | 345 mg once daily | One 345 mg tablet |

| First Reduction | 258 mg once daily | Three 86 mg tablets |

| Second Reduction | 172 mg once daily | Two 86 mg tablets |

Note: If a dose reduction below 172 mg once daily is required, treatment should be permanently discontinued [1].

Table 2: Dosage Modification for Adverse Reactions [1]

| Adverse Reaction Severity | Recommended Action |

|---|---|

| Grade 1 | Continue ORSERDU at current dose. |

| Grade 2 | Consider interruption until resolution to Grade ≤1; resume at same dose. |

| Grade 3 | Interrupt until resolution to Grade ≤1; resume at next lower dose level. |

| Grade 4 | Interrupt until resolution to Grade ≤1; resume at next lower dose level. Permanently discontinue if recurrence happens. |

Mechanism of Action & Clinical Rationale

Understanding the pharmacological basis for elacestrant's dosing involves its unique mechanism and the clinical population it targets.

Mechanism of Action (MOA): this compound is a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's ubiquitination and degradation by the proteasome. This results in the complete abrogation of estrogen receptor signaling, which is a key driver of tumor growth in ER-positive breast cancer [3]. This mechanism is particularly effective against ESR1 mutations, which are a common cause of resistance to earlier endocrine therapies like aromatase inhibitors [4] [3].

Rationale for 345 mg Dose: The 345 mg dose was established in clinical trials to provide effective ER degradation and antitumor activity, particularly in patients with ESR1 mutations, while maintaining a manageable safety profile [4]. The phase III EMERALD trial, which supported the FDA approval of this compound, demonstrated a statistically significant improvement in progression-free survival (PFS) with this dosing regimen [4] [5].

Rationale for Administration with Food: Clinical evidence shows that taking this compound with food reduces the rate and severity of nausea, one of the most commonly reported adverse events [1] [2]. This is a key supportive care measure to improve patient adherence and tolerability.

Experimental & Clinical Protocol

For researchers designing studies or evaluating this compound, the following protocol summarizes the key elements.

1. Patient Selection & Biomarker Testing

- Inclusion Criteria: Confirm ER-positive, HER2-negative, advanced or metastatic breast cancer in postmenopausal women or adult men. Disease must have progressed after at least one line of endocrine therapy [2].

- Biomarker Testing: Patient selection must be based on the confirmed presence of an ESR1 mutation in a plasma specimen using an FDA-approved test [2]. This is a critical step for enrollment.

2. Efficacy Assessment

- Primary Endpoint: Progression-Free Survival (PFS) is a standard primary endpoint, as used in the pivotal EMERALD trial. It is defined as the time from randomization to disease progression or death from any cause [4].

- Assessment Method: Tumor imaging (e.g., CT scans) should be performed at baseline and at regular intervals thereafter (e.g., every 8-12 weeks). Response should be evaluated by blinded independent central review (BICR) using RECIST v1.1 criteria [4].

3. Safety & Tolerability Monitoring

- Common Adverse Events (AEs): The most common AEs (>10%) include musculoskeletal pain, nausea, increased cholesterol, increased liver enzymes (AST/ALT), increased triglycerides, fatigue, vomiting, and decreased appetite [2].

- Required Monitoring:

- Dose Modification Triggers: Implement the guidelines in Table 2 based on CTCAE grading for managing adverse reactions [1].

4. Pharmacokinetic (PK) Considerations

- Metabolism: this compound is primarily metabolized by CYP3A4 [2] [3].

- Drug Interactions: Concomitant use with strong or moderate CYP3A4 inducers or inhibitors should be avoided, as they can significantly alter this compound exposure [2].

- Hepatic Impairment: A dose reduction to 258 mg once daily is recommended for patients with moderate hepatic impairment (Child-Pugh B). The drug should be avoided in patients with severe hepatic impairment (Child-Pugh C) [2].

Pathway and Workflow Visualization

The following diagram illustrates the key decision-making pathway for administering this compound in a clinical or research setting.

Conclusion

The administration of this compound 345 mg once daily with food represents a targeted therapeutic strategy for a molecularly defined population of breast cancer patients. Adherence to the detailed protocols for patient selection, administration, dose modification, and safety monitoring is essential to replicate the efficacy observed in clinical trials and to manage the associated toxicities in both research and clinical practice.

References

- 1. Orserdu Dosage - Drugs.com Guide [drugs.com]

- 2. DailyMed - ORSERDU- this compound tablet, film coated [dailymed.nlm.nih.gov]

- 3. This compound Mechanism of Action 2025 [trustedpharmaguide.com]

- 4. This compound in hormone receptor-positive metastatic breast ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Orserdu): What patients need to know? [oncodaily.com]

Elacestrant clinical trial protocols phase III EMERALD

EMERALD Trial Protocol Overview

The EMERALD trial (NCT03778931) was a pivotal, global, Phase III study designed to evaluate elacestrant, a novel oral Selective Estrogen Receptor Degrader (SERD), in a specific patient population with advanced breast cancer [1] [2].

- Objective: To compare the efficacy and safety of this compound versus standard-of-care (SOC) endocrine monotherapy in postmenopausal women and adult men with ER+/HER2- advanced breast cancer [1] [3].

- Patient Population: The trial enrolled 478 patients with ER+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy. A key inclusion criterion was mandatory prior treatment with a CDK4/6 inhibitor. Patients could have received one or two prior lines of endocrine therapy and up to one prior line of chemotherapy for advanced disease [3] [4].

- Study Design: This was an international, multicenter, randomized, open-label, active-controlled trial. Patients were randomized on a 1:1 basis to receive either This compound (400 mg orally once daily) or the investigator's choice of SOC. The SOC options were fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane) [3] [4].

- Stratification: Randomization was stratified by three key factors:

- ESR1 mutational status (detected in circulating tumor DNA).

- Presence of visceral metastases.

- Prior fulvestrant treatment [4].

- Primary Endpoints:

Key Efficacy Results from the EMERALD Trial

The primary results, published in the Journal of Clinical Oncology, demonstrated a statistically significant improvement in PFS with this compound [3].

Table 1: Primary Efficacy Endpoints from the EMERALD Trial

| Population | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | P-value | 12-Month PFS Rate |

|---|---|---|---|---|---|

| ESR1-mutated | This compound | 3.8 | 0.55 (95% CI: 0.39-0.77) | 0.0005 | 26.8% |

| SOC | 1.9 | 8.2% | |||

| Overall (ITT) | This compound | 2.8 | 0.70 (95% CI: 0.55-0.88) | 0.002 | 22.3% |

| SOC | 1.9 | 9.4% |

Source: [3] [5]. SOC = Standard of Care (fulvestrant or an aromatase inhibitor).

The following diagram illustrates the mechanism of action of this compound and its advantage in the context of ESR1 mutations, a key finding from the EMERALD trial.

Diagram Title: this compound's Mechanism of Action and Advantage Over Fulvestrant in ESR1 Mutations

Subgroup and Exploratory Analyses

Post-hoc analyses have been critical in identifying which patients derive the most benefit from this compound, particularly focusing on the duration of prior CDK4/6 inhibitor treatment [4] [5] [6].

Table 2: Exploratory Analysis of PFS by Prior CDK4/6 Inhibitor Treatment Duration in ESR1-Mutated Patients

| Subgroup | This compound mPFS (months) | SOC mPFS (months) | Hazard Ratio (HR) |

|---|---|---|---|

| Prior ET + CDK4/6i ≥12 months (n=159) | 8.6 | 1.9 | 0.41 (95% CI: 0.26-0.63) |

| Prior ET + CDK4/6i ≥6 months | 4.1 | 1.9 | 0.52 (95% CI: 0.36-0.74) |

| No Prior Chemotherapy (ESR1-mut) | 5.3 | 1.9 | Not reported |

Source: [5] [6]. ET = Endocrine Therapy; mPFS = median Progression-Free Survival.

These analyses suggest that patients with ESR1 mutations who had a longer duration of benefit (≥12 months) from prior CDK4/6 inhibitor therapy are optimal candidates for this compound monotherapy, as they appear to have tumors that remain sensitive to endocrine manipulation [4] [6].

Experimental Protocols and Methodologies

For researchers seeking to understand or replicate the foundational science behind this compound, here is a summary of key experimental approaches from preclinical studies.

Protocol 1: In Vitro Antiproliferative Activity Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to fulvestrant in various ER+ breast cancer cell lines [7].

- Cell Models: A panel of isogenic cell lines is used, including:

- Endocrine-sensitive models (e.g., MCF7).

- Models of acquired endocrine resistance (e.g., MCF7-LTED, Long-Term Estrogen Deprived).

- Models with specific ESR1 mutations (e.g., Y537S, Y537C) [7].

- Methodology:

- Plate cells in appropriate growth media.

- Treat with a concentration gradient of this compound, fulvestrant, or vehicle control, in the presence or absence of estradiol (E2) to model different clinical scenarios.

- Incubate for a predetermined period (e.g., 5-7 days).

- Assess cell viability using a standard assay (e.g., CellTiter-Glo).

- Calculate IC50 values using non-linear regression analysis of the dose-response curves [7].

Protocol 2: ER Degradation and Downstream Effect Analysis

- Objective: To evaluate the ability of this compound to degrade the ER protein and suppress ER-mediated transcription [7].

- Methodology:

- Treatment: Treat ER+ cell lines (e.g., MCF7) with a clinically relevant concentration of this compound (e.g., 100-300 nM), fulvestrant, or vehicle control for 18-24 hours.

- ER Protein Quantification:

- Lyse cells and perform Western Blotting to detect ERα protein levels.

- Alternatively, use an InCell Western assay for quantitative high-throughput analysis.